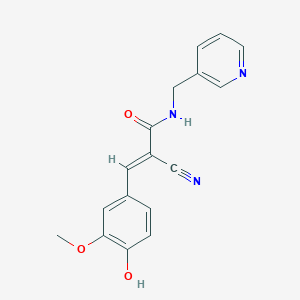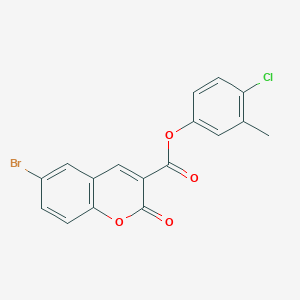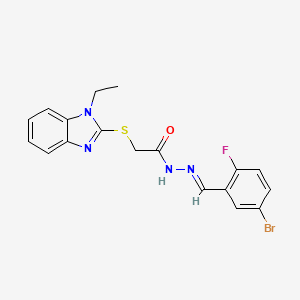
(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that includes a cyano group, a hydroxy-methoxyphenyl group, and a pyridinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hydroxy-Methoxyphenyl Intermediate: This step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable reagent to form the corresponding hydroxy-methoxyphenyl intermediate.
Addition of the Cyano Group: The intermediate is then reacted with a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions to introduce the cyano group.
Coupling with Pyridinylmethyl Group: The final step involves coupling the cyano-hydroxy-methoxyphenyl intermediate with a pyridinylmethyl group using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2E)-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles like sodium hydroxide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous medium or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of a substituted phenol derivative.
科学的研究の応用
(2E)-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
作用機序
The mechanism of action of (2E)-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxy-methoxyphenyl group can engage in π-π stacking interactions. The pyridinylmethyl group may enhance the compound’s binding affinity and specificity towards its target.
類似化合物との比較
Similar Compounds
(2E)-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)PROP-2-ENAMIDE: Lacks the pyridinylmethyl group, which may affect its binding properties and biological activity.
(2E)-2-CYANO-3-(4-HYDROXY-3-METHOXYPHENYL)-N-METHYLPROP-2-ENAMIDE: Contains a methyl group instead of the pyridinylmethyl group, potentially altering its chemical reactivity and interaction with targets.
特性
分子式 |
C17H15N3O3 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC名 |
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C17H15N3O3/c1-23-16-8-12(4-5-15(16)21)7-14(9-18)17(22)20-11-13-3-2-6-19-10-13/h2-8,10,21H,11H2,1H3,(H,20,22)/b14-7+ |
InChIキー |
WPFFTPGZAGYIJY-VGOFMYFVSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2)O |
正規SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B11676206.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11676211.png)

![3-[(4-Bromophenyl)(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B11676216.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11676236.png)
![N-(2-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B11676249.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676251.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11676264.png)
![5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11676269.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11676273.png)
![(3Z)-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11676282.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B11676295.png)
![2-[(2E)-2-{[3,5-Dibromo-4-(prop-2-EN-1-yloxy)phenyl]methylidene}hydrazin-1-YL]-4,6-bis(pyrrolidin-1-YL)-1,3,5-triazine](/img/structure/B11676296.png)
